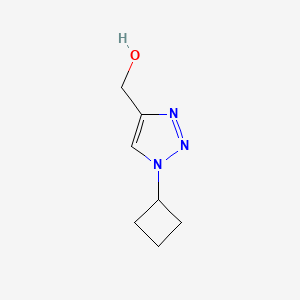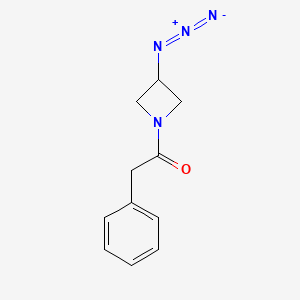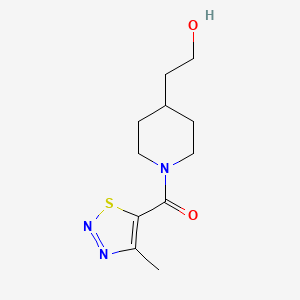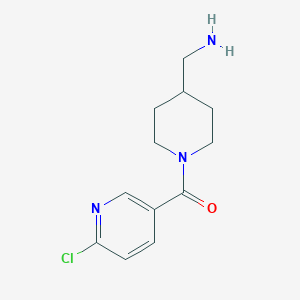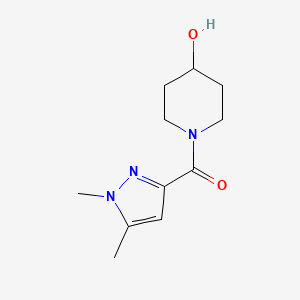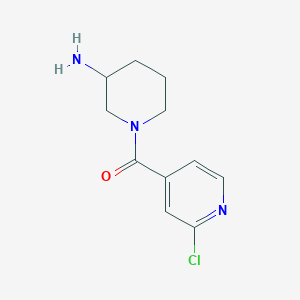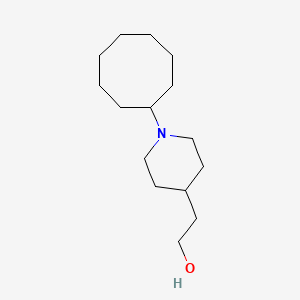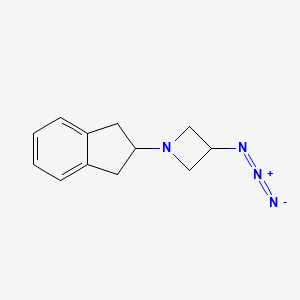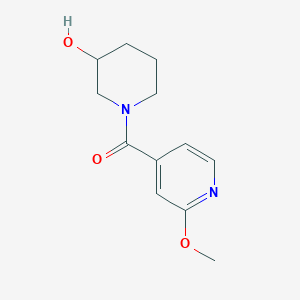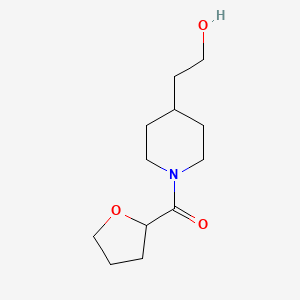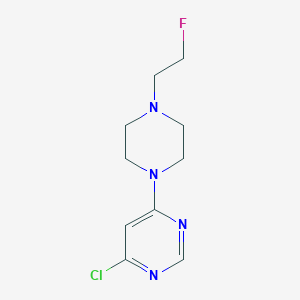
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14ClFN4. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, often involves the reaction of a pyrimidine base with various reagents . For instance, one method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring are a chloro group, a piperazine ring, and a fluoroethyl group.Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives: Metabolism and Pharmacological Effects
Arylpiperazine derivatives, including those similar in structure to 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine, have been extensively studied for their clinical applications, primarily for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives. The individual variability in the expression and activity of metabolizing enzymes like CYP3A4 and CYP2D6 affects the metabolite-to-parent drug ratios, suggesting a role in the pharmacological action of these derivatives (Caccia, 2007).
Therapeutic Applications and Structural Significance
Research on piperazine derivatives, including the class of compounds to which this compound belongs, highlights their significance in drug design due to their structural versatility and broad pharmacological potential. These compounds have been identified with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory properties. The modification of the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine-based molecules in the discovery of new drugs for treating diverse diseases (Rathi et al., 2016).
Pyrimidine Derivatives: Anti-Alzheimer's Agent
The relevance of pyrimidine derivatives in medicinal chemistry extends to their applications as potential anti-Alzheimer's agents. The structural and pharmacological advancements of pyrimidine moiety have shown promising results in addressing neurological disorders. Researchers are continuously exploring the possibilities of restraining adverse effects associated with anti-Alzheimer's agents and focusing on more considerable perspectives to decline or rehabilitate neurological disorders, making pyrimidine derivatives a significant area of interest (Das et al., 2021).
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives often target protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives often exert their effects by inhibiting protein kinases . This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Given that protein kinases are often the targets of pyrimidine derivatives , it is likely that the compound affects pathways related to cell growth, differentiation, migration, and metabolism .
Result of Action
Given that protein kinases are often the targets of pyrimidine derivatives , it is likely that the compound affects cell growth, differentiation, migration, and metabolism .
Direcciones Futuras
The future directions for “4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their potential as therapeutic agents, given their ability to inhibit protein kinases . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties.
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s fluorinated structure allows it to form stable interactions with target biomolecules, enhancing its reactivity and stability . Specific enzymes and proteins that interact with this compound include kinases and phosphatases, which are crucial in regulating cellular signaling pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially making it useful in cancer research and regenerative medicine . Additionally, this compound can alter the expression of genes involved in metabolic pathways, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. This binding can lead to the inhibition of certain enzymes, such as kinases, which play a role in cell signaling pathways . Additionally, this compound can activate other enzymes, promoting specific biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain circumstances, leading to a decrease in its effectiveness. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, making it valuable for prolonged research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Enzymes such as cytochrome P450s and transferases are known to interact with this compound, facilitating its metabolism and clearance from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s fluorinated structure enhances its ability to cross cellular membranes, facilitating its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to exert its effects on particular cellular processes, enhancing its overall efficacy in biochemical and pharmacological studies.
Propiedades
IUPAC Name |
4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN4/c11-9-7-10(14-8-13-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHHPRBSWFLZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


